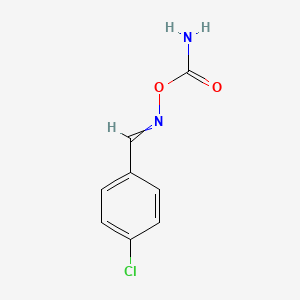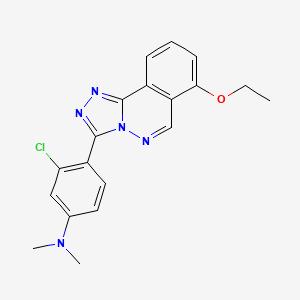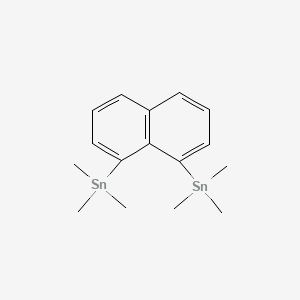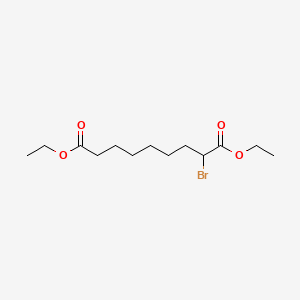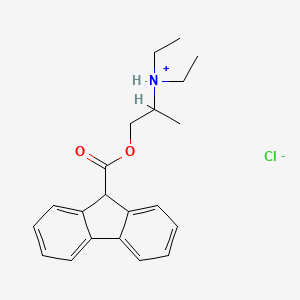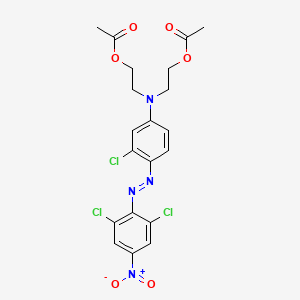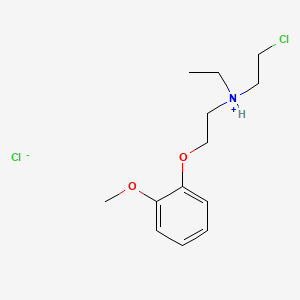
2-Methoxyphenoxyethyl-beta-chloroethyl ethylamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxyphenoxyethyl-beta-chloroethyl ethylamine hydrochloride is a chemical compound with a complex structure that includes a methoxyphenoxy group, a beta-chloroethyl group, and an ethylamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxyphenoxyethyl-beta-chloroethyl ethylamine hydrochloride typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-methoxyphenol with ethylene oxide to form 2-methoxyphenoxyethanol. This intermediate is then reacted with thionyl chloride to introduce the beta-chloroethyl group, forming 2-methoxyphenoxyethyl chloride. Finally, the reaction of this intermediate with ethylamine yields the desired compound, which is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The final product is often purified through recrystallization or other separation techniques to obtain the hydrochloride salt in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methoxyphenoxyethyl-beta-chloroethyl ethylamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The beta-chloroethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Hydrolysis: The compound can undergo hydrolysis, especially in the presence of strong acids or bases, leading to the breakdown of the beta-chloroethyl group.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.
Oxidizing Agents: Agents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Acids and Bases: Strong acids like hydrochloric acid or bases like sodium hydroxide are used in hydrolysis reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a new amine derivative, while oxidation can lead to the formation of a ketone or aldehyde.
Wissenschaftliche Forschungsanwendungen
2-Methoxyphenoxyethyl-beta-chloroethyl ethylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interaction with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the manufacture of various industrial products.
Wirkmechanismus
The mechanism of action of 2-Methoxyphenoxyethyl-beta-chloroethyl ethylamine hydrochloride involves its interaction with specific molecular targets and pathways. The beta-chloroethyl group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can affect various cellular processes, including signal transduction, enzyme activity, and gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-Methoxyphenoxy)ethylamine Hydrochloride: This compound shares a similar structure but lacks the beta-chloroethyl group.
N,N-Diisopropylethylamine: Although structurally different, it is another amine compound used in organic synthesis.
Uniqueness
2-Methoxyphenoxyethyl-beta-chloroethyl ethylamine hydrochloride is unique due to the presence of the beta-chloroethyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
63917-91-9 |
|---|---|
Molekularformel |
C13H21Cl2NO2 |
Molekulargewicht |
294.21 g/mol |
IUPAC-Name |
2-chloroethyl-ethyl-[2-(2-methoxyphenoxy)ethyl]azanium;chloride |
InChI |
InChI=1S/C13H20ClNO2.ClH/c1-3-15(9-8-14)10-11-17-13-7-5-4-6-12(13)16-2;/h4-7H,3,8-11H2,1-2H3;1H |
InChI-Schlüssel |
BCBFWTQLNBHDAB-UHFFFAOYSA-N |
Kanonische SMILES |
CC[NH+](CCOC1=CC=CC=C1OC)CCCl.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




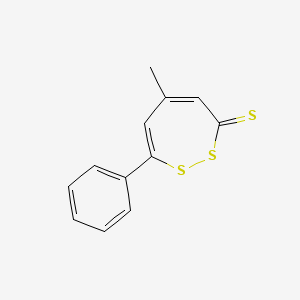
![1,3-Naphthalenedisulfonic acid, 7-[[3-methoxy-4-[(sulfomethyl)amino]phenyl]azo]-, monosodium salt](/img/structure/B13777612.png)
![[9-(2-carboxyphenyl)-6-(diethylamino)xanthen-3-ylidene]-diethylazanium;chromium(2+);4-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]-3-oxidonaphthalene-1-sulfonate](/img/structure/B13777614.png)
